molecular formula C11H16N2 B3112317 4-Phenylpiperidin-4-amine CAS No. 188979-27-3

4-Phenylpiperidin-4-amine

Cat. No. B3112317
Key on ui cas rn: 188979-27-3
M. Wt: 176.26 g/mol
InChI Key: JCGSBRGSKUXXAG-UHFFFAOYSA-N
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Patent
US06392039B1

Procedure details

3.2 ml of 12N hydrochloric acid solution are added to a solution of 5 g of 4-amino-1-benzyl-4-phenylpiperidine in 25 ml of methanol, followed by addition of 0.5 g of 10% palladium-on-charcoal (50% water) and hydrogen overnight, at atmospheric pressure and at 40° C. The catalyst is filtered off and the filtrate is concentrated under vacuum. The residue is taken up in 15 ml of water, basified by addition of 3.8 ml of 10N sodium hydroxide solution and left stirring. Sodium chloride crystals are added to the aqueous phase and the mixture is extracted twice with 25 ml of dichloromethane. The organic phase is dried over sodium sulfate and filtered, and the solvent is evaporated off under vacuum. 3.4 g of the expected product are obtained. b) A solution of 2.83 g of potassium carbonate in 2.8 ml of water is added to a solution of 4 g of compound of formula (III) obtained in Example 1 in 9.2 ml of toluene and 8 ml of methyl isobutyl ketone, followed by addition of 1.6 g of 4-amino-4-phenylpiperidine, and this mixture is heated at 70° C. for 12 hours. After cooling the reaction mixture to room temperature, 16 ml of water are added and the phases are then separated by settling. The organic phase is washed twice with 16 ml of water and is acidified by adding a solution of 1.5 ml of 12N hydrochloric acid in 16 ml of water, and the phases are then separated by settling. The acidic aqueous phase is washed twice with 10 ml of toluene, the aqueous phase is basified by adding 2 ml of 10N sodium hydroxide solution and is extracted twice with 30 ml of toluene. The organic phase is dried over magnesium sulfate and filtered, and the solvent is evaporated off under vacuum. 4 g of the expected product are obtained in the form of an oil.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:8][CH2:7][N:6](CC2C=CC=CC=2)[CH2:5][CH2:4]1.[H][H]>CO.[Pd]>[NH2:2][C:3]1([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 g
Type
reactant
Smiles
NC1(CCN(CC1)CC1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under vacuum
ADDITION
Type
ADDITION
Details
basified by addition of 3.8 ml of 10N sodium hydroxide solution
WAIT
Type
WAIT
Details
left
ADDITION
Type
ADDITION
Details
Sodium chloride crystals are added to the aqueous phase
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted twice with 25 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1(CCNCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: CALCULATEDPERCENTYIELD 102.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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